4-(Chloromethyl)-1H-Imidazole Hydrochloride
Overview
Description
4-(Chloromethyl)-1H-imidazole hydrochloride (CMHI) is an organic compound that is used in a wide variety of scientific and medical research applications. CMHI is an important tool for scientists and medical professionals in many areas, including biochemistry, pharmacology, and drug development. CMHI has been used for a variety of purposes, ranging from the synthesis of drugs to the study of biochemical and physiological processes.
Scientific Research Applications
Peptide Synthesis
This compound is utilized as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . It provides a polar ‘handle’ which aids in the separation and purification of the peptide . The group can be introduced in the presence of a base, such as tetramethylguanidine, and is stable to acid-catalyzed removal of Cbz protecting groups. It can be removed by base, sodium in liquid ammonia, or catalytic hydrogenolysis .
Organic Synthesis
As an important raw material and intermediate, 4-(Chloromethyl)-1H-Imidazole Hydrochloride is applied in organic synthesis. Its reactivity with various organic compounds makes it a versatile building block for constructing more complex molecules .
Pharmaceutical Applications
In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various drugs. Its role in forming peptide bonds is particularly valuable in the creation of therapeutic peptides and other bioactive molecules .
Agrochemicals
The chemical properties of 4-(Chloromethyl)-1H-Imidazole Hydrochloride allow it to be used in the development of agrochemical products. It can be involved in the synthesis of pesticides and herbicides, contributing to the protection of crops .
Material Science
This compound can be used in the field of material science, particularly in the development of new polymeric materials. Its ability to act as a linking agent between different polymer chains can enhance the properties of the resulting material .
Bioconjugation
4-(Chloromethyl)-1H-Imidazole Hydrochloride: can be used for bioconjugation purposes. It can link biomolecules to various surfaces or other molecules, which is essential in the development of biosensors and diagnostic tools .
Analytical Chemistry
In analytical chemistry, this compound can be used as a derivatization agent to modify chemical compounds, making them more detectable or separable during analysis .
Research and Development
Lastly, it is used extensively in research and development laboratories for the synthesis of novel compounds. Its reactivity and stability under various conditions make it a valuable tool for chemists exploring new reactions and pathways .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives can interact with various biological targets, including enzymes and receptors, due to their versatile nature .
Mode of Action
Imidazole rings are known to participate in various biochemical interactions due to their unique structure, which allows them to act as both a hydrogen bond donor and acceptor .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
The compound is soluble in dmso and methanol, suggesting it may have good bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer effects .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can affect the activity of chemical compounds .
properties
IUPAC Name |
5-(chloromethyl)-1H-imidazole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1H2,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASMXPUFMXBVRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191905 | |
Record name | Imidazole, 4-chloromethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-1H-Imidazole Hydrochloride | |
CAS RN |
38585-61-4 | |
Record name | 1H-Imidazole, 5-(chloromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38585-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imidazole, 4-chloromethyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038585614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 38585-61-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82914 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Imidazole, 4-chloromethyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Chloromethyl)-1H-imidazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.